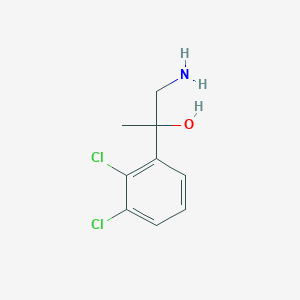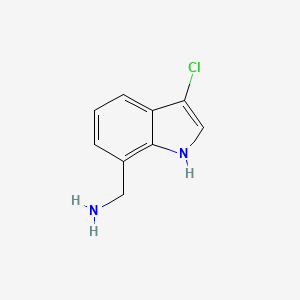
(3-chloro-1H-indol-7-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-chloro-1H-indol-7-yl)methanamine is a compound belonging to the indole family, characterized by the presence of a chlorine atom at the 3rd position and a methanamine group at the 7th position of the indole ring. Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-1H-indol-7-yl)methanamine typically involves the chlorination of an indole precursor followed by the introduction of the methanamine group. One common method is the electrophilic substitution reaction where indole is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position. The resulting 3-chloroindole is then subjected to a nucleophilic substitution reaction with a suitable amine source to introduce the methanamine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(3-chloro-1H-indol-7-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides, typically in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives .
Aplicaciones Científicas De Investigación
(3-chloro-1H-indol-7-yl)methanamine has several scientific research applications:
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3-chloro-1H-indol-7-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
(1H-Indol-3-yl)methanamine: Lacks the chlorine atom, resulting in different chemical and biological properties.
(5-Methyl-1H-indol-3-yl)methanamine: Contains a methyl group instead of a chlorine atom, leading to variations in reactivity and biological activity.
(1-Methyl-1H-indol-5-yl)methylamine: Features a methyl group at a different position, affecting its overall properties.
Uniqueness
The presence of the chlorine atom at the 3rd position in (3-chloro-1H-indol-7-yl)methanamine imparts unique chemical reactivity and biological activity compared to its non-chlorinated counterparts. This structural feature can influence the compound’s binding affinity to molecular targets and its overall pharmacological profile .
Propiedades
Fórmula molecular |
C9H9ClN2 |
|---|---|
Peso molecular |
180.63 g/mol |
Nombre IUPAC |
(3-chloro-1H-indol-7-yl)methanamine |
InChI |
InChI=1S/C9H9ClN2/c10-8-5-12-9-6(4-11)2-1-3-7(8)9/h1-3,5,12H,4,11H2 |
Clave InChI |
VIRVHZKYAFMOEL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)C(=CN2)Cl)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


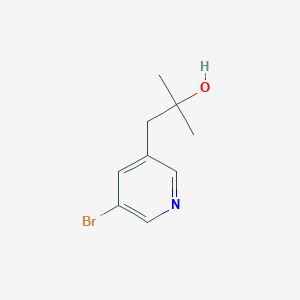
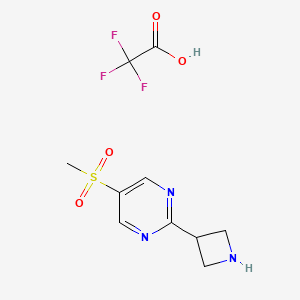
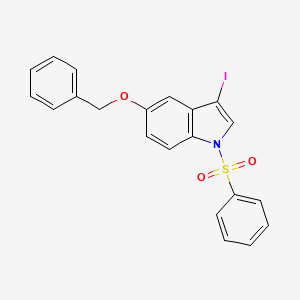


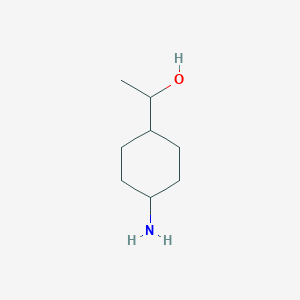
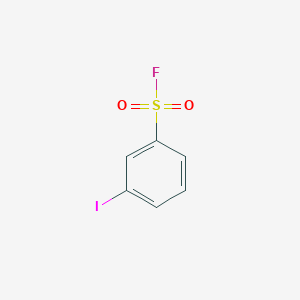
![tert-butyl N-{1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}carbamate](/img/structure/B13555554.png)
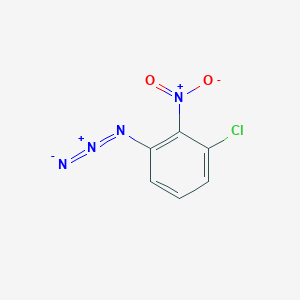
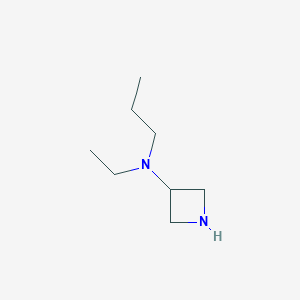

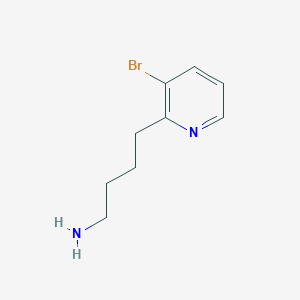
![Tert-butyl 3-hydroxy-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13555582.png)
